molecular formula C9H13ClN2O B11823587 [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Cat. No.: B11823587
M. Wt: 200.66 g/mol
InChI Key: SEUVSLPJTVAZJA-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylmethylamine with an epoxide under acidic conditions to form the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction could produce pyridin-2-ylmethanol.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds are known for their anti-fibrotic and other pharmacological activities.

Uniqueness: What sets [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride apart is its azetidine ring, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions compared to other pyridine derivatives.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(1-pyridin-2-ylazetidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c12-7-8-5-11(6-8)9-3-1-2-4-10-9;/h1-4,8,12H,5-7H2;1H

InChI Key

SEUVSLPJTVAZJA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CO.Cl

Origin of Product

United States

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